Target‑Class Evidence: P2X3/P2X2/3 Antagonist Family Membership
The compound is structurally encompassed by the generic formula of US Patent 8,895,589, which discloses pyridinyl amides that inhibit P2X3 and P2X2/3 receptors [1]. Representative examples in the patent achieve IC₅₀ values below 100 nM in recombinant human P2X3 calcium‑flux assays; however, the specific 4‑ethylphenyl analog is not listed among the exemplified compounds, and no quantitative data for it are reported. Therefore, any claim of P2X3 inhibition must be considered unverified class‑level inference.
| Evidence Dimension | P2X3 receptor antagonism |
|---|---|
| Target Compound Data | Not available (compound not explicitly exemplified) |
| Comparator Or Baseline | Exemplified analogs in US8895589 (e.g., N‑(4‑methylphenyl) derivative) achieve IC₅₀ <100 nM [1] |
| Quantified Difference | Cannot be calculated |
| Conditions | Recombinant human P2X3 calcium‑flux assay (HEK293 cells) |
Why This Matters
Without target‑specific IC₅₀ data, the 4‑ethyl compound cannot be objectively prioritized over structurally related P2X3 antagonists whose potencies are known.
- [1] Broka, C. A.; Hawley, R. C. Pyridinyl amides as P2X3 and P2X2/3 inhibitors. U.S. Patent 8,895,589, 2014. View Source
